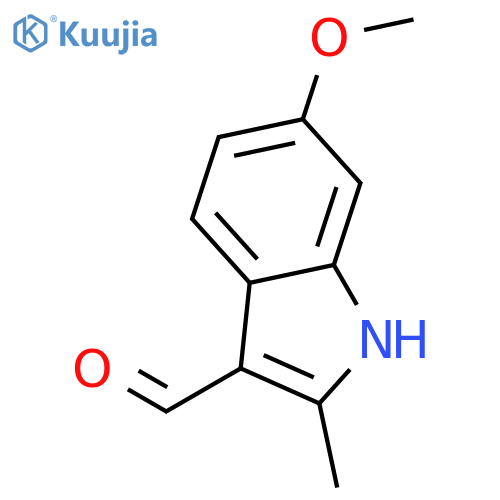

Cas no 4147-43-7 (6-methoxy-2-methyl-1H-Indole-3-carboxaldehyde)

4147-43-7 structure

商品名:6-methoxy-2-methyl-1H-Indole-3-carboxaldehyde

6-methoxy-2-methyl-1H-Indole-3-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-methoxy-2-methyl-1H-Indole-3-carboxaldehyde

- 6-Methoxy-2-methyl-1H-indole-3-carbaldehyde

- 6-Methoxy-2-Methylindole-3-carboxaldehyde

- 4147-43-7

- AT15968

-

- インチ: InChI=1S/C11H11NO2/c1-7-10(6-13)9-4-3-8(14-2)5-11(9)12-7/h3-6,12H,1-2H3

- InChIKey: AVSMDSQJQCPESI-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C2=C(N1)C=C(C=C2)OC)C=O

計算された属性

- せいみつぶんしりょう: 189.078978594g/mol

- どういたいしつりょう: 189.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 42.1Ų

6-methoxy-2-methyl-1H-Indole-3-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735589-1g |

6-Methoxy-2-methyl-1h-indole-3-carbaldehyde |

4147-43-7 | 98% | 1g |

¥4868.00 | 2024-05-14 |

6-methoxy-2-methyl-1H-Indole-3-carboxaldehyde 関連文献

-

1. Water

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

4147-43-7 (6-methoxy-2-methyl-1H-Indole-3-carboxaldehyde) 関連製品

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量